![molecular formula C9H10BrN3O B1378999 3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 1403767-27-0](/img/structure/B1378999.png)
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one
Overview
Description
Scientific Research Applications
Medicinal Applications
Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their significance in medicinal chemistry. They have been explored for their potential as antimicrobial, anticancer, antitubercular, and enzyme inhibitors .
Pharmaceutical Applications
These derivatives have been patented for various pharmaceutical uses due to their wide range of biological activities .
Pesticide Applications
Pyrazolo[1,5-a]pyrimidines have also been reported to be effective in applications such as herbicides and insecticides .
Dyes and Pigments
The structural motif of pyrazolo[1,5-a]pyrimidines is key in the synthesis of dyes and pigments, showcasing their versatility in material science .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Material Science
Recently, there has been a growing interest in pyrazolo[1,5-a]pyrimidine derivatives in material science because of their significant photophysical properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-bromo-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-3-6-5(2)12-8-7(10)4-11-13(8)9(6)14/h4,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECRTPYSYCBBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=CNN2C1=O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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